3-(tert-Butyldimethylsilyloxy)glutaric Acid
CAS No.: 113794-48-2
Cat. No.: VC21321104
Molecular Formula: C11H22O5Si
Molecular Weight: 262.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113794-48-2 |
|---|---|
| Molecular Formula | C11H22O5Si |
| Molecular Weight | 262.37 g/mol |
| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid |
| Standard InChI | InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15) |
| Standard InChI Key | OHPIOMMEWYTXCL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)O |
Introduction
Fundamental Properties and Identification
3-(tert-Butyldimethylsilyloxy)glutaric acid is a silyl-protected derivative of glutaric acid with distinct chemical and physical properties. It serves as a key intermediate in multiple synthetic pathways, particularly in pharmaceutical development.
Basic Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 113794-48-2 |
| Molecular Formula | C₁₁H₂₂O₅Si |
| Molecular Weight | 262.37 g/mol |
| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxypentanedioic acid |
| Standard InChI | InChI=1S/C11H22O5Si/c1-11(2,3)17(4,5)16-8(6-9(12)13)7-10(14)15/h8H,6-7H2,1-5H3,(H,12,13)(H,14,15) |
| Standard InChIKey | OHPIOMMEWYTXCL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)Si(C)OC(CC(=O)O)CC(=O)O |
The compound is primarily recognized by its CAS number 113794-48-2 and features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of glutaric acid . This protection strategy enables selective chemical transformations while preserving the integrity of the hydroxyl functionality.
Structural Characteristics
3-(tert-Butyldimethylsilyloxy)glutaric acid possesses a distinctive chemical structure that determines its reactivity and applications in organic synthesis.
Molecular Structure and Bonding
The compound contains a central carbon backbone derived from glutaric acid, with two carboxylic acid groups positioned at the terminal carbons. The key structural feature is the tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group at the 3-position of the glutaric acid backbone . This silyl ether linkage is formed between the oxygen of the hydroxyl group and the silicon atom of the TBDMS group.
The molecular structure can be represented as follows:
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A five-carbon chain (pentanedioic acid backbone)
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Carboxylic acid groups at C-1 and C-5 positions
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A TBDMS-protected hydroxyl group at the C-3 position
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The TBDMS group consisting of a tertiary butyl group and two methyl groups bonded to silicon
This arrangement creates a molecule with distinct reactivity at different sites, making it valuable for selective synthetic transformations.
Physical and Chemical Properties
The physical and chemical properties of 3-(tert-butyldimethylsilyloxy)glutaric acid are crucial for understanding its behavior in various synthetic applications and determining appropriate handling protocols.
Physical Properties
While comprehensive physical data for 3-(tert-butyldimethylsilyloxy)glutaric acid is limited in the literature, several key properties have been documented:
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At room temperature |
| Molecular Weight | 262.37 g/mol | Calculated |
| LogP | 1.55 | Predicted value for the anhydride form |
| PSA | 52.60000 | Polar surface area |
Chemical Properties and Reactivity
3-(tert-Butyldimethylsilyloxy)glutaric acid exhibits chemical behavior characteristic of both carboxylic acids and silyl ethers:
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Carboxylic Acid Reactivity: The compound contains two carboxylic acid groups that can undergo typical reactions such as:
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Esterification
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Amide formation
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Reduction to alcohols
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Decarboxylation under specific conditions
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Silyl Ether Properties: The TBDMS protecting group provides:
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Stability under basic conditions
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Resistance to nucleophilic attack
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Selective removal under mild acidic conditions
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Protection of the hydroxyl group during various transformations
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Transformations: The compound can be converted to its anhydride form (3-(tert-butyldimethylsilyloxy)glutaric anhydride) through dehydration reactions, which is a common derivative used in many synthetic applications .
The stability of the TBDMS group in various reaction conditions makes this compound particularly valuable when selective transformations of the carboxylic acid groups are required without affecting the protected hydroxyl group.
Synthesis Methods
Various synthetic routes to 3-(tert-butyldimethylsilyloxy)glutaric acid have been developed, with approaches differing based on starting materials and specific requirements of the synthetic pathway.
Synthesis from Diethyl 3-hydroxyglutarate
One of the most commonly reported methods involves the protection of diethyl 3-hydroxyglutarate followed by hydrolysis:
| Stage | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | tert-butyldimethylsilyl chloride, 1H-imidazole | Dichloromethane, 20-30°C, 1-2 h | Formation of imidazole-TBDMS complex |
| 2 | Diethyl 3-hydroxyglutarate | Dichloromethane, 20-30°C, 4-6 h | Silylation of hydroxyl group |
| 3 | Sodium hydroxide, aqueous methanol | 25-35°C, 20-30 h | Hydrolysis of ester groups |
| 4 | Hydrochloric acid (pH 2.5-4) | Water | Acidification |
| 5 | Extraction | t-butyl methyl ether | Product isolation |
This procedure typically yields 71% of the desired 3-(tert-butyldimethylsilyloxy)glutaric acid . The reaction begins with the formation of an activated silylating agent from tert-butyldimethylsilyl chloride and imidazole, followed by the protection of the hydroxyl group in diethyl 3-hydroxyglutarate. Subsequent hydrolysis of the ester groups and acidification produces the target compound.
Synthesis from Citric Acid
An alternative approach utilizes citric acid as a starting material:
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Decarboxylation of citric acid
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Reduction of the resulting intermediate
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Hydroxyl protection with TBDMS
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Esterolysis
This method provides a more economical route using citric acid, which is a commodity chemical produced on an industrial scale through fermentation . The synthetic pathway demonstrates the efficient utilization of bioresources for the preparation of complex organic intermediates.
Applications in Organic Synthesis
3-(tert-Butyldimethylsilyloxy)glutaric acid has found numerous applications in organic synthesis due to its protected hydroxyl group and dual carboxylic acid functionalities.
As a Protected Building Block
The compound serves as a valuable building block in multistep syntheses where selective reactions at the carboxylic acid groups are required while maintaining the integrity of the hydroxyl functionality. The TBDMS protecting group is stable under various reaction conditions but can be selectively removed when needed, providing synthetic flexibility.
In Pharmaceutical Synthesis
3-(tert-Butyldimethylsilyloxy)glutaric acid and its derivatives are particularly important in pharmaceutical synthesis. The compound has been utilized as an intermediate in the synthesis of:
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Other complex bioactive molecules requiring the glutaric acid backbone
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Compounds where stereochemical control at the hydroxyl position is critical
Role in Protection Strategies
The compound exemplifies the strategic use of silyl protection in organic synthesis:
| Aspect | Advantages |
|---|---|
| Selectivity | Allows selective reactions at carboxylic acid groups |
| Stability | TBDMS group remains intact under various conditions |
| Removability | Can be cleaved under mild acidic conditions |
| Compatibility | Compatible with numerous reagents and transformations |
The protection strategy employed in this compound is representative of modern approaches to complex molecule synthesis, where functional group manipulation and protection are essential for achieving target structures.
Related Derivatives and Transformations
3-(tert-Butyldimethylsilyloxy)glutaric acid is closely related to several compounds that share structural features or are derived from it through chemical transformations.
Anhydride Derivative
The most significant derivative is 3-(tert-butyldimethylsilyloxy)glutaric anhydride (CAS: 91424-40-7), which is formed through the dehydration of the parent acid . This anhydride has distinct physical and chemical properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₄Si | |
| Molecular Weight | 244.36 g/mol | |
| Melting Point | 79-81°C | |
| Boiling Point | 302.4±35.0°C at 760 mmHg | |
| Density | 1.0±0.1 g/cm³ | |
| Flash Point | 113.6±21.5°C |
The anhydride form is particularly reactive toward nucleophiles and serves as an activated derivative for acylation reactions . It is also an important intermediate in the synthesis of rosuvastatin and other pharmaceutical compounds .
Chemical Transformations
3-(tert-Butyldimethylsilyloxy)glutaric acid can undergo various chemical transformations:
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Esterification: Formation of mono or diesters
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Amidation: Reaction with amines to form mono or diamides
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Deprotection: Removal of the TBDMS group under acidic conditions
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Reduction: Selective or complete reduction of carboxylic acid groups
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Anhydride formation: Intramolecular dehydration to form cyclic anhydride
These transformations expand the utility of the compound as a versatile intermediate in complex synthetic pathways.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | 2-8°C |
| Storage Condition | In sealed containers |
| Atmosphere | Inert, moisture-free |
| Incompatibilities | Strong oxidizing agents, strong bases |
| Personal Protection | Gloves, safety glasses, lab coat, adequate ventilation |
When handling the compound, standard laboratory safety practices should be followed, including use of personal protective equipment and working in well-ventilated areas .
| Supplier | Quantity | Price (USD) | Reference |
|---|---|---|---|
| Apollo Scientific | 5g | $284 | |
| Apollo Scientific | 25g | $927 | |
| SynQuest Laboratories | 5g | $336 | |
| SynQuest Laboratories | 25g | $1098 | |
| AK Scientific | 5g | $937 |
The relatively high cost reflects the specialized nature of this compound and the multi-step synthesis required for its preparation. The price point positions it as a specialty chemical primarily used in research and development contexts rather than large-scale industrial applications.
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